molecular formula C12H24N2O2 B1491277 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097948-19-9

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1491277
CAS No.: 2097948-19-9
M. Wt: 228.33 g/mol
InChI Key: IXKWAJDLYCPCAJ-UHFFFAOYSA-N
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Description

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique heterocyclic framework combining oxygen (oxa) and nitrogen (aza) atoms within a bridged bicyclic system. Its structure features a hydroxyl group at position 4 and a 3-aminopropyl substituent at position 8, contributing to its polar and bioactive properties.

Properties

IUPAC Name

8-(3-aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-5-2-7-14-6-1-4-12(10-14)9-11(15)3-8-16-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKWAJDLYCPCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₇N₃O
  • CAS Number : 2091589-38-5

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, several studies indicate its potential in various biological applications:

Antimicrobial Activity

A study evaluated the antimicrobial properties of several related compounds, revealing that derivatives of spiro compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan demonstrated effective inhibition against Staphylococcus aureus with IC50 values ranging from 0.56 to 17.33 µg/mL .

Cytotoxic Activity

In vitro studies have shown that certain spiro compounds possess selective cytotoxicity against cancer cell lines. For example, xanthone derivatives related to this class of compounds displayed IC50 values against A-549 (lung cancer) cells ranging from 7.55 ± 0.25 µg/mL to 29.27 ± 2.07 µg/mL . While specific data for 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan is limited, its structural similarities suggest potential cytotoxic effects.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly as an α-glucosidase inhibitor, which is significant in diabetes management. Similar compounds have shown promising results in inhibiting α-glucosidase activity, with binding energies indicating strong interactions .

Case Studies and Research Findings

  • Antimicrobial Studies : A comprehensive analysis of various spiro compounds highlighted their effectiveness against S. aureus and other pathogenic bacteria, suggesting that modifications in the side chains can enhance their activity .
  • Cytotoxicity Assessments : Research focusing on related xanthones showed that these compounds inhibit key pathways involved in cancer cell proliferation, indicating a possible mechanism for the observed cytotoxic effects .
  • Enzyme Inhibition Mechanisms : Computational studies have revealed that certain derivatives exhibit lower binding energies compared to standard inhibitors like acarbose, indicating a potential for developing more effective α-glucosidase inhibitors .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µg/mL)Notes
AntimicrobialVarious spiro derivatives0.56 - 17.33Effective against S. aureus
CytotoxicXanthones7.55 - 29.27Selective against A-549 cancer cells
α-Glucosidase InhibitionSimilar derivativesBinding energies lower than acarbosePromising for diabetes management

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic scaffold of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol shares structural motifs with several analogs, differing in substituents, heteroatom placement, and pharmacological profiles. Below is a comparative analysis based on the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Pharmacological Activity/Application Key Properties/Findings References
This compound 1-Oxa-8-aza core; 3-aminopropyl at C8; hydroxyl at C4 Not explicitly reported; likely GPCR modulation Polar periphery enhances solubility; aminopropyl may enable targeting of amine receptors
1-Oxa-9-azaspiro[5.5]undecan-4-ol (N-Boc-protected) 1-Oxa-9-aza core; hydroxyl at C4; Boc-protected amine FFA1 agonist precursor Used to synthesize LY2881835 analogs; simplified pharmacophoric core improves synthesis
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol methanesulfonate 1-Oxa-9-aza core; phenylmethyl at N9; methanesulfonate ester at C4 Synthetic intermediate Melting point: 171–174°C; used in derivatization reactions
3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-aza core; cyclopropyl and 4-fluorobenzyl substituents Diastereomeric drug candidate 17% yield; resolved via HPLC; fluorobenzyl group enhances lipophilicity
8-(3-Chloropropyl)-1,7-dioxaspiro[5.5]undecan-4-ol 1,7-Dioxa core; chloropropyl at C8; hydroxyl at C4 Intermediate in bistramide A synthesis Synthesized via SmI2-mediated reduction; 75% yield

Key Observations

Heteroatom Positioning :

  • The placement of oxygen and nitrogen in the spirocyclic system (e.g., 1-oxa-8-aza vs. 1-oxa-9-aza) significantly alters electronic properties and binding affinity. For instance, 1-oxa-9-azaspiro[5.5]undecane derivatives are preferred in FFA1 agonist design due to optimal spatial alignment with receptor pockets .
  • Compounds with dual oxygen atoms (e.g., 1,7-dioxaspiro systems) exhibit increased rigidity, influencing their utility in natural product synthesis .

Fluorinated substituents (e.g., 4-fluorobenzyl in compound 6b) improve metabolic stability and blood-brain barrier penetration .

Pharmacological Relevance :

  • While the target compound’s bioactivity remains underexplored, its structural analogs demonstrate diverse applications:

  • FFA1 Agonists : 1-Oxa-9-azaspiro[5.5]undecane derivatives mimic LY2881835, a clinical candidate for type 2 diabetes .
  • Ant-Associated Bioactives : 1-Oxa-9-azaspiro[5.5]undecan-4-ol derivatives (e.g., HE9) exhibit insecticidal properties .

Synthetic Accessibility :

  • The N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol is synthesized on a multigram scale, enabling modular derivatization .
  • Diastereomer resolution via preparative HPLC is critical for compounds like 6a and 6b, underscoring the challenge of stereochemical control in spirocyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

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